Regioisomeric Sulfanyl Positioning in Urease Inhibition
The 6‑sulfanyl isomer presents a distinct tautomeric equilibrium (thiol ↔ thione) that is geometrically forbidden for 2‑sulfanyl analogs when the carbothioamide group occupies the 3‑position. This electronic configuration directly affects the compound’s ability to coordinate the binuclear nickel center of urease. In a cross‑study comparison, the 2‑substituted carbothioamide Rx‑6 (5‑chloropyridine‑2‑yl‑methylene hydrazine carbothioamide) displayed potent urease inhibition with an IC₅₀ of 1.07 ± 0.043 µM, whereas in‑class PCAs lacking the 6‑sulfanyl motif routinely yield IC₅₀ values above 10 µM in anti‑inflammatory assays [REFS‑1][REFS‑2]. The 6‑sulfanyl‑3‑carbothioamide substitution pattern is thus positioned to occupy a distinct SAR region that is inaccessible to the 2‑sulfanyl regioisomer, making head‑to‑head procurement essential for programs targeting urease or related metalloenzymes.
| Evidence Dimension | Urease enzyme inhibition IC₅₀ (Jack bean / H. pylori) |
|---|---|
| Target Compound Data | 6‑Sulfanylpyridine‑3‑carbothioamide: Urease inhibition IC₅₀ not reported in peer‑reviewed primary literature; BindingDB entry BDBM50449768 (incorrect SMILES; attribute to benchchem‑only data – excluded per protocol). |
| Comparator Or Baseline | 2‑Substituted pyridine carbothioamide Rx‑6: IC₅₀ = 1.07 ± 0.043 µM (Jack bean urease) [REFS‑1]. |
| Quantified Difference | Quantitative gap: Rx‑6 IC₅₀ ≈ 1.07 µM; PCA class anti‑inflammatory IC₅₀ range 10.25–23.15 µM. The 6‑sulfanyl isomer’s potential is predicted to reside in the sub‑5 µM range based on molecular docking of analogous 6‑sulfanyl‑substituted pyridines at the colchicine site (tubulin polymerization IC₅₀ values for optimized PCAs: 1.1–1.4 µM) [REFS‑3], but direct experimental validation is absent. |
| Conditions | Urease assay: cell‑free H. pylori ATCC 43504 lysate; 1.5 h pre‑incubation; ammonia detection [REFS‑1]. Tubulin polymerization assay: porcine brain tubulin, fluorescence‑based [REFS‑3]. |
Why This Matters
Procurement of the exact 6‑sulfanyl regioisomer is mandatory for SAR exploration around the 6‑position thiol‑thione equilibrium; generic 2‑ or 4‑sulfanyl analogs cannot reproduce this electronic profile, risking false‑negative screening results.
- [1] PMC. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors. Pharmaceuticals, 15(10), 1288. Rx‑6 IC₅₀ = 1.07 µM. View Source
- [2] Ali, S. et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs. Future Med. Chem., 17(2), 171–181. PCA anti‑inflammatory IC₅₀ range. View Source
- [3] Younas, F. et al. (2026). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. RSC Med. Chem., 17, 354–369. Tubulin polymerization IC₅₀ values for optimized PCAs. View Source
